1,2-Bis(4-fluorophenyl)ethane

Polymorphism Crystal Engineering Solid-State Chemistry

Select 1,2-Bis(4-fluorophenyl)ethane (CAS 458-76-4) when your research demands the specific electronic modulation and conformational polymorphism that only the para‑fluorinated diphenylethane structure can deliver. Unlike 1,2‑diphenylethane or other fluorinated derivatives, its para‑F substitution markedly alters electron distribution, enabling second‑harmonic generation, electro‑optic modulation, and photoalignment of liquid crystals. Its unique crystal polymorphism also makes it the model compound of choice for solid‑state and crystal‑engineering studies. All specifications are verified by GC/HPLC, and the material is available in up to 50 kg scale for pilot synthesis.

Molecular Formula C14H12F2
Molecular Weight 218.24 g/mol
CAS No. 458-76-4
Cat. No. B1332406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(4-fluorophenyl)ethane
CAS458-76-4
Molecular FormulaC14H12F2
Molecular Weight218.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC2=CC=C(C=C2)F)F
InChIInChI=1S/C14H12F2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2H2
InChIKeyPYRSXVQXDHTFMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(4-fluorophenyl)ethane (CAS 458-76-4) Procurement & Technical Baseline Guide


1,2-Bis(4-fluorophenyl)ethane (CAS 458-76-4), also known as 4,4'-difluorobibenzyl, is a symmetrical, fluorinated aromatic hydrocarbon with the molecular formula C14H12F2 and a molecular weight of 218.24 g/mol [1]. It belongs to the class of diphenylethane derivatives, featuring two para-fluorophenyl rings linked by an ethane bridge . This compound is a solid at room temperature with a reported melting point of 90°C and a boiling point of 269°C . It is commercially available from multiple suppliers, typically at purities of 95-98%, and serves as a key intermediate in organic synthesis and a building block for advanced materials .

Why 1,2-Bis(4-fluorophenyl)ethane Cannot Be Replaced by Generic Diphenylethane Analogs


The direct substitution of 1,2-Bis(4-fluorophenyl)ethane with its non-fluorinated analog, 1,2-diphenylethane, or other fluorinated derivatives is not feasible for applications demanding specific electronic or structural properties. The presence of the para-fluorine substituents significantly alters the electron density distribution on the phenyl rings, impacting properties such as dipole moment, polarizability, and intermolecular interactions [1]. This electronic modulation is critical for applications in nonlinear optics and as a photoalignment agent, where the molecular response to external fields is paramount . Furthermore, X-ray crystallography reveals that the compound exhibits a unique conformational polymorphism, resulting in multiple distinct crystal packing arrangements, a behavior not observed in simpler analogs and crucial for solid-state applications [2].

Quantitative Differentiation Guide for 1,2-Bis(4-fluorophenyl)ethane vs. Analogs


Conformational Polymorphism: Unique Solid-State Behavior vs. 1,2-Diphenylethane

1,2-Bis(4-fluorophenyl)ethane exhibits a rare simultaneous occurrence of conformational polymorphism, conformational isomorphism, and concomitant polymorphism, a behavior not reported for the non-fluorinated analog 1,2-diphenylethane [1]. This leads to different crystal packing arrangements and thus different X-ray crystal structures.

Polymorphism Crystal Engineering Solid-State Chemistry

NLO Chromophore Potential: Computed Hyperpolarizability vs. Non-Fluorinated Analog

Computational studies indicate that 1,2-Bis(4-fluorophenyl)ethane possesses a significant computed first hyperpolarizability, making it a candidate for nonlinear optical (NLO) materials [1]. This property is a direct consequence of the fluorine substitution, which alters the molecular charge distribution and enhances the NLO response compared to the unsubstituted 1,2-diphenylethane, which exhibits a much lower hyperpolarizability due to its centrosymmetric nature.

Nonlinear Optics Hyperpolarizability DFT Calculation

Photoalignment Agent Application: Specific Function vs. General Intermediate

1,2-Bis(4-fluorophenyl)ethane is explicitly identified as a photoalignment agent used in the production of optical and electrochemical devices, helping to achieve high yields of alicyclic oriented functional groups . In contrast, the non-fluorinated analog 1,2-diphenylethane is primarily used as a general solvent or synthetic intermediate and lacks this specific functional application.

Liquid Crystals Photoalignment Optical Devices

Validated Application Scenarios for 1,2-Bis(4-fluorophenyl)ethane


Nonlinear Optical (NLO) Material Development

Based on computational evidence of significant first hyperpolarizability, 1,2-Bis(4-fluorophenyl)ethane is a suitable candidate for the development of new nonlinear optical materials [1]. Researchers in photonics and optoelectronics should procure this compound for studies involving second-harmonic generation (SHG) or electro-optic modulation, where the fluorinated structure is essential for activity, unlike the non-fluorinated analog.

Liquid Crystal Display (LCD) Photoalignment Layers

The compound's demonstrated use as a photoalignment agent makes it a critical material for research into advanced LCD and other liquid crystal-based devices [1]. Its ability to orient liquid crystals upon exposure to polarized light is a specific functional advantage over general-purpose aromatic hydrocarbons. Procurement is justified for projects aiming to improve alignment uniformity and device performance.

Crystal Engineering and Polymorphism Studies

The unique conformational polymorphism of 1,2-Bis(4-fluorophenyl)ethane makes it an excellent model compound for fundamental studies in crystal engineering and solid-state chemistry [1]. Researchers investigating the relationship between molecular structure, crystal packing, and material properties should acquire this compound to explore its complex solid-state behavior, which is not observed in simpler diphenylethane derivatives.

Organic Synthesis of Fluorinated Building Blocks

As a commercially available fluorinated aromatic building block with a purity of ≥95%, 1,2-Bis(4-fluorophenyl)ethane serves as a reliable starting material for the synthesis of more complex fluorinated molecules for pharmaceutical, agrochemical, and materials science applications [1]. Its procurement is standard for medicinal chemistry and process chemistry groups requiring a para-fluorophenyl moiety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-Bis(4-fluorophenyl)ethane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.